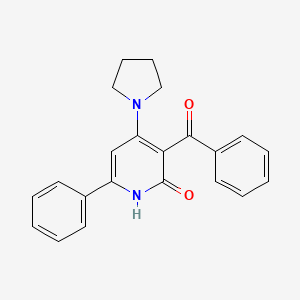
3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring, a pyridine ring, and benzoyl and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as copper sulfate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to the corresponding pyrrolidone.
Reduction: Reduction of ketone groups to their corresponding alcohols.
Substitution: Functionalization of the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring yields pyrrolidone derivatives, while reduction of ketone groups results in alcohols .
Scientific Research Applications
3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but lacks the benzoyl and phenyl groups.
Phenylpyridines: Contain a pyridine ring linked to a benzene ring, similar to the structure of 3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one.
Imidazole derivatives: Feature a five-membered ring with nitrogen atoms, offering similar biological activities.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring, a pyridine ring, and benzoyl and phenyl groups. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62034-99-5 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C22H20N2O2/c25-21(17-11-5-2-6-12-17)20-19(24-13-7-8-14-24)15-18(23-22(20)26)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2,(H,23,26) |
InChI Key |
QHUDGCSXRFMJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















